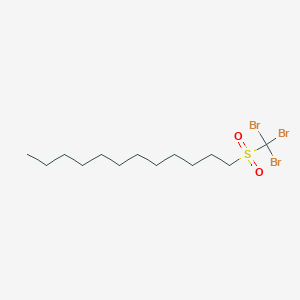![molecular formula C13H19BrO B12604383 1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene CAS No. 918441-53-9](/img/structure/B12604383.png)
1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene is an organic compound with the molecular formula C13H19BrO It is a derivative of benzene, where a bromine atom is substituted at the para position and an ethyl group is attached to the benzene ring, which is further substituted with a 2-methylbutoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene typically involves the following steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene.
Attachment of the 2-Methylbutoxy Group: The final step involves the substitution of the ethyl group with the 2-methylbutoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols .
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles such as nitronium ions or sulfonyl chlorides .
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form alkanes or alcohols .
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Electrophilic Aromatic Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; sulfur trioxide (SO3) and sulfuric acid for sulfonation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products Formed
Nucleophilic Substitution: Phenols, amines, or thiophenols.
Electrophilic Aromatic Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives.
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties .
Wirkmechanismus
The mechanism of action of 1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The bromine atom activates the benzene ring towards electrophilic attack, facilitating further substitution reactions .
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds with different functional groups .
Oxidation and Reduction: The compound can undergo redox reactions, altering its oxidation state and forming new products with different chemical properties .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene can be compared with other similar compounds:
Bromobenzene: A simpler compound with only a bromine atom attached to the benzene ring.
1-Bromo-4-ethylbenzene: Similar to this compound but lacks the 2-methylbutoxy group, resulting in different chemical properties and reactivity .
1-Bromo-4-(methylsulfonyl)benzene: Contains a methylsulfonyl group instead of the 2-methylbutoxy group, leading to different applications and reactivity .
Eigenschaften
CAS-Nummer |
918441-53-9 |
|---|---|
Molekularformel |
C13H19BrO |
Molekulargewicht |
271.19 g/mol |
IUPAC-Name |
1-bromo-4-[2-[(2S)-2-methylbutoxy]ethyl]benzene |
InChI |
InChI=1S/C13H19BrO/c1-3-11(2)10-15-9-8-12-4-6-13(14)7-5-12/h4-7,11H,3,8-10H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
CYKHAQBEQLXMLB-NSHDSACASA-N |
Isomerische SMILES |
CC[C@H](C)COCCC1=CC=C(C=C1)Br |
Kanonische SMILES |
CCC(C)COCCC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}benzonitrile](/img/structure/B12604303.png)
![3,5-Dichloro-n-[(4-fluoro-1-hexylpiperidin-4-yl)methyl]benzamide](/img/structure/B12604309.png)


![ethyl 2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoate](/img/structure/B12604326.png)

![N-Pyridin-3-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12604329.png)


propanedinitrile](/img/structure/B12604363.png)

silane](/img/structure/B12604387.png)

![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]sulfanyl}benzene](/img/structure/B12604401.png)
